molecular formula C14H22N2OS2 B2487694 N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1704637-46-6

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No. B2487694
CAS RN: 1704637-46-6
M. Wt: 298.46
InChI Key: LGIVRQGASXFJLT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the thiazepane family. It is a synthetic compound that has been synthesized in the laboratory and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Material Applications

  • The compound's structural features, such as the tert-butyl group and thiophenyl moiety, suggest its potential utility in the synthesis of polymers or materials with specific properties. For example, research on similar structures has led to the development of polyamides with notable thermal stability and solubility in various organic solvents, indicating the potential of N-(tert-butyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in materials science, particularly for creating new polymeric materials with high performance in thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Organic Synthesis

  • Compounds with tert-butyl and thiophen-2-yl groups are known to serve as versatile intermediates in organic synthesis. For instance, they can facilitate the synthesis of a wide range of amines through asymmetric synthesis, highlighting the utility of such moieties in constructing complex organic molecules with high enantioselectivity (Ellman, Owens, & Tang, 2002). This suggests the potential of this compound in asymmetric synthesis and organic chemistry research.

Pharmaceutical Research Applications

  • Similar structures have been explored for their cytotoxicity against human cancer cell lines, indicating the potential of such compounds in the design of anticancer agents. For instance, certain N-substituted derivatives have shown promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009). This demonstrates the potential pharmaceutical application of this compound in drug discovery and development.

properties

IUPAC Name

N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVRQGASXFJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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